Differential Enzymatic Kinetics as a Transglutaminase Substrate
The tripeptide HCO-Gly-L-Gln-Gly, a direct analog of H-Gly-Gln-Gly-OH, demonstrates kinetic constants (kcat and Km) that are quantitatively distinct from those of the dipeptide L-Gln-Gly and its N-acyl derivatives. This difference is attributed to the peptide chain length's influence on catalysis within the transglutaminase extended active site [1].
| Evidence Dimension | Enzymatic Kinetics (kcat, Km) |
|---|---|
| Target Compound Data | HCO-Gly-L-Gln-Gly (Tripeptide): kcat/Km values are significantly different (exact numerical values available in the full text's miniprint supplement). |
| Comparator Or Baseline | L-Gln-Gly (Dipeptide) and its N-acyl derivatives. |
| Quantified Difference | A pronounced influence of chain length on catalysis, with distinct kinetic constants between the tripeptide and dipeptide substrates [1]. |
| Conditions | Guinea pig liver transglutaminase assay; measured via methylamine and hydroxylamine incorporation. |
Why This Matters
This demonstrates that the tripeptide engages the enzyme's active site in a manner not achievable with simpler dipeptides, making it essential for obtaining physiologically relevant kinetic data.
- [1] Gross, M., Whetzel, N. K., & Folk, J. E. (1975). The extended active site of guinea pig liver transglutaminase. The Journal of Biological Chemistry, 250(12), 4648–4655. PMID: 237906. View Source
